WYE-687 is a potent, selective, and orally bioavailable small molecule inhibitor of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) []. It acts as an ATP-competitive inhibitor, blocking the catalytic activity of mTOR kinase []. This compound has been investigated for its potential in cancer research, specifically for its ability to inhibit tumor cell growth and proliferation [, , , , ]. It has demonstrated significant antitumor activity in preclinical studies, particularly in models with activated PI3K/AKT pathways [].
WYE-687 acts by binding to the ATP-binding site of mTOR kinase, thereby inhibiting its catalytic activity []. This inhibition affects both mTORC1 and mTORC2 signaling pathways [, , ]. Consequently, WYE-687 suppresses the phosphorylation of downstream targets of mTOR, including S6K1, AKT (at Ser473), and 4E-BP1 []. This inhibition leads to cell cycle arrest, induction of apoptosis, repression of protein synthesis, and downregulation of angiogenic factors, ultimately resulting in the inhibition of tumor cell growth and survival [, , ].
Renal Cell Carcinoma (RCC): WYE-687 has shown promising results in preclinical studies as a potential therapeutic agent for RCC. It effectively inhibited the growth of RCC cell lines in vitro and in vivo by blocking mTORC1/2 activation and downregulating hypoxia-inducible factors (HIF)-1α and HIF-2α expression [].
Acute Myeloid Leukemia (AML): Preliminary research suggests that WYE-687 may hold potential as an anti-AML agent [].
Chordoma: Research indicates that WYE-687 exhibits anti-proliferative effects against chordoma cell lines in vitro [].
PTEN-Null Tumors: WYE-687 demonstrated potent antitumor activity in preclinical models of PTEN-null tumors, highlighting its potential in targeting cancers with dysregulated PI3K/AKT signaling [].
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5